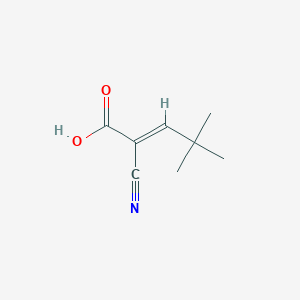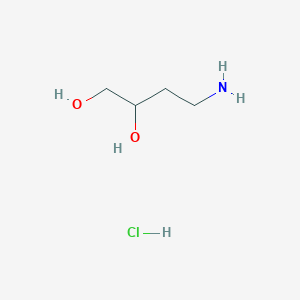
2-Pentenoic acid, 2-cyano-4,4-dimethyl-
Übersicht
Beschreibung
2-Pentenoic acid, 2-cyano-4,4-dimethyl- is an organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . It is characterized by a cyano group (-CN) and a carboxylic acid group (-COOH) attached to a pentene backbone with two methyl groups at the fourth carbon. This compound is known for its applications in organic synthesis and research.
Wirkmechanismus
Target of Action
It’s worth noting that this compound is structurally similar to other cyanoacrylic acid derivatives, which are often used as dyes in dye-sensitized solar cells (dsscs) . These dyes typically interact with semiconductor materials like titanium dioxide (TiO2) in DSSCs .
Mode of Action
These electrons are then transferred to the conduction band of the semiconductor material, initiating an electric current .
Biochemical Pathways
As a dye in DSSCs, its primary role is in the conversion of light energy into electrical energy, rather than interacting with biological systems .
Result of Action
In the context of DSSCs, the action of 2-Cyano-4,4-dimethylpent-2-enoic acid results in the generation of an electric current. When the dye absorbs sunlight, it excites electrons that are then transferred to the conduction band of the semiconductor material. This initiates an electric current, which is the desired outcome in DSSCs .
Action Environment
The efficacy and stability of 2-Cyano-4,4-dimethylpent-2-enoic acid, like other dyes used in DSSCs, can be influenced by various environmental factors. These include the intensity and wavelength of the incident light, the temperature, and the specific design and materials of the DSSC . The compound should be stored in a sealed and dry environment at 2-8°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Pentenoic acid, 2-cyano-4,4-dimethyl- can be synthesized through the reaction of cyanoacetic acid with isobutyraldehyde in the presence of pyrrolidine as a catalyst . The reaction is typically carried out in dry pyridine at room temperature for several hours. The product is then extracted using ethyl acetate and purified through washing and drying processes.
Another method involves the reaction of cyanoacetic acid with pivalaldehyde in methanol, using sodium hydroxide as a base . The reaction mixture is stirred at 40°C for 16 hours, followed by concentration and precipitation to obtain the desired product.
Industrial Production Methods
Industrial production methods for 2-Pentenoic acid, 2-cyano-4,4-dimethyl- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentenoic acid, 2-cyano-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Pentenoic acid, 2-cyano-4,4-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyano-3,3-dimethylbut-2-enoic acid: Similar structure but with different positioning of methyl groups.
2-Cyano-4,4-dimethylpentanoic acid: Lacks the double bond present in 2-Pentenoic acid, 2-cyano-4,4-dimethyl-.
Uniqueness
2-Pentenoic acid, 2-cyano-4,4-dimethyl- is unique due to its specific structural features, such as the presence of both a cyano group and a carboxylic acid group on a pentene backbone. This combination of functional groups makes it a versatile intermediate in organic synthesis and research .
Eigenschaften
IUPAC Name |
(E)-2-cyano-4,4-dimethylpent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-8(2,3)4-6(5-9)7(10)11/h4H,1-3H3,(H,10,11)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCRQFJRXAZYEJ-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C=C(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C=C(\C#N)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propanedinitrile, [[2-(4-morpholinyl)phenyl]methylene]-](/img/structure/B1661066.png)
![1,4,8-Triazaspiro[4.5]dec-1-ene, 2,3,3,7,7,9,9-heptamethyl-, 1-oxide](/img/structure/B1661068.png)

![3-[(3-Carboxypropanoyl)oxy]cholan-24-oic acid](/img/structure/B1661073.png)









